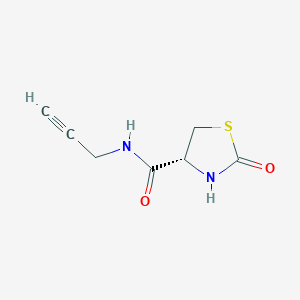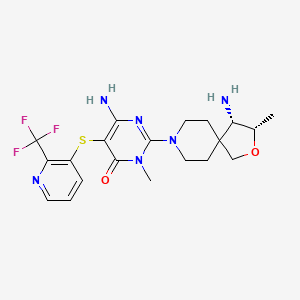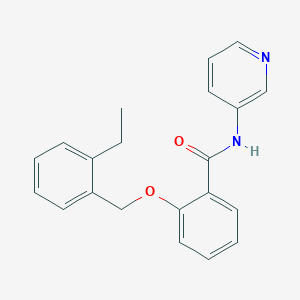
Ly93
描述
Ly93 是一种选择性口服活性鞘磷脂合酶 2 抑制剂,鞘磷脂合酶 2 是一种参与鞘磷脂合成的酶,鞘磷脂是一种存在于动物组织中的鞘脂类。该化合物因其能够降低血浆鞘磷脂水平并抑制巨噬细胞中促炎细胞因子和趋化因子的分泌而显示出在治疗动脉粥样硬化的潜力 .
科学研究应用
Ly93 具有广泛的科学研究应用,包括:
作用机制
Ly93 通过选择性抑制鞘磷脂合酶 2 发挥作用,鞘磷脂合酶 2 是一种负责合成鞘磷脂的酶。这种抑制会导致血浆鞘磷脂水平降低和巨噬细胞胆固醇外流增加。此外,this compound 抑制巨噬细胞中脂多糖介导的促炎细胞因子和趋化因子的分泌,从而减少炎症 .
准备方法
合成路线和反应条件
Ly93 的合成涉及支架跳跃和结构优化,以识别强效的鞘磷脂合酶 2 抑制剂。合成路线通常包括形成苯甲酰胺结构,这对于其抑制活性至关重要 。反应条件通常涉及使用有机溶剂和催化剂以促进所需产物的形成。
工业生产方法
This compound 的工业生产可能涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。这可能包括使用连续流反应器和自动化系统来控制反应参数并提高效率 .
化学反应分析
反应类型
Ly93 会经历多种类型的化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,形成各种氧化衍生物。
还原: 还原反应可用于修饰 this compound 中存在的官能团。
常用试剂和条件
与 this compound 相关的反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及二甲基亚砜等各种有机溶剂。反应条件通常涉及控制温度和 pH 值,以确保所需的转化 .
形成的主要产物
This compound 反应形成的主要产物取决于所用试剂和具体的反应条件。例如,氧化可能产生氧化衍生物,而取代反应可以产生一系列具有不同生物活性的取代 this compound 化合物 .
相似化合物的比较
类似化合物
鞘磷脂合酶 1 抑制剂: 这些化合物抑制鞘磷脂合酶的不同亚型,可能具有不同的生物学效应。
其他鞘磷脂合酶 2 抑制剂: 已经鉴定出 2-苯甲酰氧基苯甲酰胺等化合物作为鞘磷脂合酶 2 的选择性抑制剂.
Ly93 的独特性
This compound 由于其对鞘磷脂合酶 2 的高选择性,而对鞘磷脂合酶 1 的选择性比值超过 1400 倍,而显得独一无二。这种高选择性使 this compound 成为研究鞘磷脂合酶 2 在各种生物过程中的特定作用以及开发针对动脉粥样硬化等疾病的靶向疗法的宝贵工具 .
属性
IUPAC Name |
2-[(2-ethylphenyl)methoxy]-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-2-16-8-3-4-9-17(16)15-25-20-12-6-5-11-19(20)21(24)23-18-10-7-13-22-14-18/h3-14H,2,15H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUSTWBJNUPPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1COC2=CC=CC=C2C(=O)NC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1883528-69-5 | |
| Record name | 2-[(2-ethylphenyl)methoxy]-N-(pyridin-3-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ly93?
A1: this compound acts as a selective inhibitor of sphingomyelin synthase 2 (SMS2) [, ]. This enzyme plays a crucial role in the synthesis of sphingomyelin, a type of sphingolipid involved in various cellular processes.
Q2: How does this compound impact insulin signaling pathways?
A2: Research suggests that this compound can improve insulin sensitivity, potentially by influencing the IRS-1/Akt/GSK-3β signaling pathway []. In studies using high-fat diet-induced insulin-resistant mice, this compound treatment was associated with increased phosphorylation of IRS-1, Akt, and GSK-3β, indicating enhanced insulin signaling [].
Q3: What role does sphingomyelin play in the effects observed with this compound treatment?
A3: In vitro studies using HepG2 cells showed that the enhancement of Akt phosphorylation by this compound was reversed by the addition of exogenous sphingomyelin []. This suggests that this compound's effects on insulin signaling might be mediated, at least in part, through the modulation of sphingomyelin levels.
Q4: Beyond insulin resistance, what other therapeutic potential has this compound demonstrated?
A4: this compound has shown promise in preclinical models of epidural fibrosis, a complication that can arise after spinal surgery []. Studies indicate that this compound, by inhibiting SMS2, may suppress the differentiation of type 2 macrophages, which play a role in the development of epidural fibrosis [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-[[(6aR)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B610808.png)
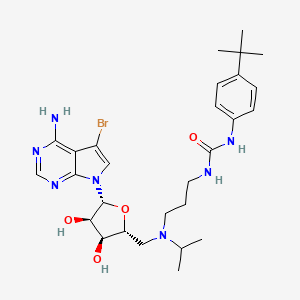
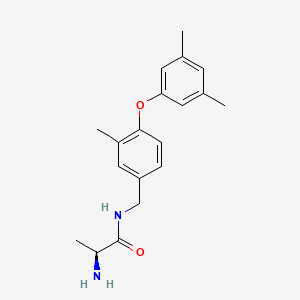
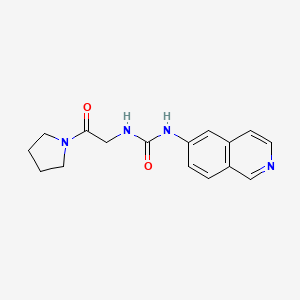
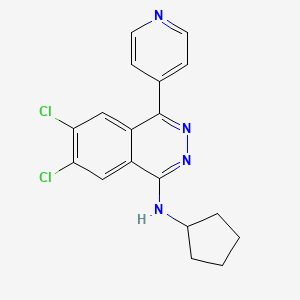

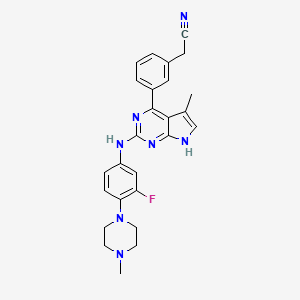
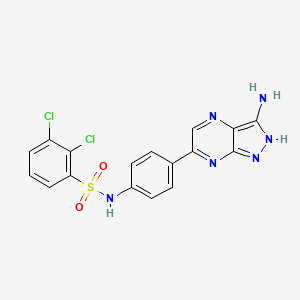

![6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B610824.png)
